molecular formula C5H5N5S B3054871 [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine CAS No. 6223-69-4

[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine

Cat. No. B3054871
CAS RN: 6223-69-4
M. Wt: 167.19 g/mol
InChI Key: LCIVXCDZRALGGT-UHFFFAOYSA-N
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Description

“[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” is a type of heterocyclic compound . It has been studied for its potential pharmacological properties .


Synthesis Analysis

The synthesis of “[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .


Molecular Structure Analysis

The molecular structure of “[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” is characterized by the presence of a thiazolo[5,4-d]pyrimidine core . The X-ray diffraction data analysis can provide more detailed structural information .

Scientific Research Applications

Pharmaceuticals and Depression Treatment

Thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their affinity and potency at the human adenosine receptors . Specifically, the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative was evaluated for its antidepressant-like activity in in vivo studies, showing an effect comparable to that of the reference amitriptyline .

Anticancer Applications

Compounds of Thiazolo[5,4-d]pyrimidine have shown antiproliferative effects against cell lines of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .

Antifungal and Antioxidant Properties

Synthesized Thiazolo[3,2-a]pyrimidine compounds have exhibited moderate-to-high antifungal activities .

Synthesis and Chemical Properties

Thiazolo[3,2-a]pyrimidines have been synthesized and their chemical properties have been studied in detail . The 2-substituted derivatives of Thiazolo[3,2-a]pyrimidine are promising scaffolds for the design of new medicines .

Design of New Medicines

The structural similarity of the Thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

6. High Reactivity Toward Various Electrophilic Reagents Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Future Directions

The future research directions for “[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine” could involve further exploration of its pharmacological properties, particularly its potential as a therapeutic agent . Additionally, the development of novel synthesis methods and the study of its reactivity and interactions with various biological targets could be areas of interest .

Mechanism of Action

Target of Action

The primary targets of [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine are the human Adenosine A1 and A2A receptors . These receptors are G protein-coupled receptors that play crucial roles in many physiological processes, including cardiovascular, immune, and neurological functions .

Mode of Action

[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine interacts with its targets, the Adenosine A1 and A2A receptors, as an antagonist or inverse agonist . This means it binds to these receptors and reduces their activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

Upon binding to the Adenosine A1 and A2A receptors, [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine influences several biochemical pathways. The A1 and A3 receptors are principally coupled to Gi/o proteins, inducing an inhibitory effect on adenylyl cyclase and reducing cAMP production. In contrast, the A2A and A2B receptors stimulate the production of cAMP via Gs proteins .

Pharmacokinetics

Bioinformatics prediction using the web tool swissadme revealed that certain derivatives of this compound possess good drug-likeness profiles , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine’s action are primarily related to its antagonistic or inverse agonistic effects on the Adenosine A1 and A2A receptors. This can lead to changes in cellular signaling and function, potentially influencing various physiological processes .

properties

IUPAC Name

[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H2,7,10)(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIVXCDZRALGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)SC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293516
Record name [1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine

CAS RN

6223-69-4
Record name NSC90337
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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